Lithium formate
Overview
Description
Synthesis Analysis
Lithium formate can be synthesized through various methods, including hydrothermal synthesis and reactions with lithium compounds. Notably, it forms as a byproduct in the synthesis of metal organic frameworks (MOFs) that utilize lithium as a structural component. The synthesis of lithium silicates through solid state reaction, precipitation, and the sol-gel method, for instance, offers insights into processes that may similarly apply to lithium formate, highlighting the versatility of lithium in forming diverse compounds (Pfeiffer, Bosch, & Bulbulian, 1998).
Molecular Structure Analysis
The molecular structure of lithium formate has been studied through various spectroscopic and crystallographic methods. Its polymorphism, which includes different crystal structures under varying conditions, is of particular interest. Studies have elucidated the crystal structure of anhydrous lithium formate, revealing it exists in high-temperature modifications and transforms upon thermal treatment. Such structural insights are crucial for understanding its reactivity and stability under different conditions (Müller, Heyns, Range, & Zabel, 1992).
Chemical Reactions and Properties
Lithium formate participates in various chemical reactions, showcasing its reactivity and utility as a precursor or intermediate in organic synthesis and materials science. Its role in the formylation of organometallic compounds to synthesize aldehydes from Grignard reagents demonstrates its utility in organic chemistry (Bogavac, Arsenijević, Pavlov, & Arsenijević, 1984). Additionally, lithium formate is involved in the electrochemical performance of metal-organic frameworks for lithium storage, indicating its significance in energy storage applications (Saravanan, Nagarathinam, Balaya, & Vittal, 2010).
Physical Properties Analysis
The physical properties of lithium formate, such as its piezoelectric behavior in the monohydrate form, are noteworthy. The detailed crystallographic analysis provides insights into its orthorhombic system and tetramolecular unit cell dimensions, contributing to its piezoelectric properties and making it a candidate for various applications in materials science (Rao & Viswamitra, 1971).
Chemical Properties Analysis
The chemical properties of lithium formate, including its stability and reactivity towards CO2 conversion to formate, underscore its potential in carbon capture technologies and sustainable chemistry. Surface lithium doping on tin catalysts, for example, shows enhanced activity and selectivity for CO2 electroreduction to formate, demonstrating lithium formate's role in environmental mitigation strategies (Yan, Peng, Yang, Chen, Zhang, Guan, Lv, Wang, Sham, Han, & Zheng, 2021).
Scientific Research Applications
Energy Storage and Batteries
Lithium formate has implications in the realm of energy storage, particularly in battery technology. A study by Hwang, Myung, and Sun (2017) discusses the context of sodium-ion batteries (SIBs) and how these technologies relate to lithium-based systems, highlighting the importance of lithium in advanced battery applications (Hwang, Myung, & Sun, 2017). Similarly, research by Xu et al. (2014) explores lithium metal anodes for rechargeable batteries, underscoring lithium's significance in enhancing battery performance (Xu et al., 2014).
Electrochemical Applications
The electrochemical behavior of lithium, including its interaction with other compounds, is a key area of research. Gofer, Ely, and Aurbach (1992) studied the surface chemistry of lithium in 1,3-dioxolane, finding that lithium formate is a major species formed in this context (Gofer, Ely, & Aurbach, 1992). Additionally, Adams et al. (2015) researched lithium oxygen batteries and discovered that lithium formate does not significantly decompose in certain electrolytes, which is crucial for battery stability (Adams et al., 2015).
Medical and Clinical Applications
Lithium formate is also used in medical applications, particularly in dosimetry for radiotherapy. Adolfsson et al. (2012) investigated signal fading in lithium formate electron paramagnetic resonance (EPR) dosimeters, confirming their stability and suitability for clinical audits in radiotherapy (Adolfsson et al., 2012). Similarly, Antonovic et al. (2009) evaluated a lithium formate EPR dosimetry system for dose measurements around 192Ir brachytherapy sources, highlighting its effectiveness and potential for clinical use (Antonovic et al., 2009).
Refrigeration Systems
In the context of absorption refrigeration systems, lithium formate plays a role as well. Lucas, Donate, and Rodríguez (2007) investigated water vapor absorption into mixtures of lithium bromide and organic salts of sodium and potassium, including sodium formate. Their research suggests that these mixtures, including lithium formate, could be promising for improving the efficiency of refrigeration cycles (Lucas, Donate, & Rodríguez, 2007).
Safety And Hazards
Future Directions
The future of lithium formate is closely tied to advancements in battery technology. Researchers and manufacturers continuously work towards enhancing lithium-ion batteries’ performance, capacity, and safety . Lithium formate’s role in these advancements is significant, especially in the formation process of lithium-ion battery (LIB) cell production .
properties
IUPAC Name |
lithium;formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.Li/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPJKVVZOOEMPK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHLiO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64-18-6 (Parent) | |
Record name | Lithium formate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0060303 | |
Record name | Lithium formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
52.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Monohydrate: Colorless or white solid; [Merck Index] Soluble in water (250 g/L); [ChemIDplus] | |
Record name | Formic acid, lithium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lithium formate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8373 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Lithium formate | |
CAS RN |
556-63-8 | |
Record name | Lithium formate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formic acid, lithium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lithium formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lithium formate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.304 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LITHIUM FORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L7QBY030Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.